7,8-dihydroquinoxalin-5(6H)-one
Overview
Description
7,8-Dihydroquinoxalin-5(6H)-one: is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring The presence of a ketone group at the 5-position and hydrogenation at the 7 and 8 positions distinguish it from other quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroquinoxalin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by hydrogenation and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the cyclization and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, catalytic hydrogenation, and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroquinoxalin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, fully hydrogenated derivatives, and quinoxaline N-oxides, depending on the specific reagents and conditions used.
Scientific Research Applications
7,8-Dihydroquinoxalin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7,8-dihydroquinoxalin-5(6H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without hydrogenation at the 7 and 8 positions.
Quinoxaline N-oxide: An oxidized derivative with an N-oxide functional group.
2,3-Dihydroquinoxaline: A partially hydrogenated derivative with hydrogenation at the 2 and 3 positions.
Uniqueness
7,8-Dihydroquinoxalin-5(6H)-one is unique due to its specific hydrogenation pattern and the presence of a ketone group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Properties
IUPAC Name |
7,8-dihydro-6H-quinoxalin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOETCAQSHXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN=C2C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35149-12-3 | |
Record name | 5,6,7,8-tetrahydroquinoxalin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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